Darigabat

Description

Properties

IUPAC Name |

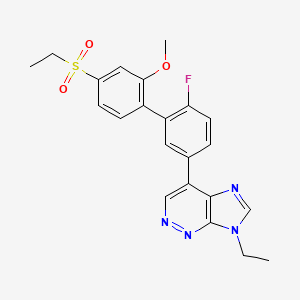

7-ethyl-4-[3-(4-ethylsulfonyl-2-methoxyphenyl)-4-fluorophenyl]imidazo[4,5-c]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN4O3S/c1-4-27-13-24-21-18(12-25-26-22(21)27)14-6-9-19(23)17(10-14)16-8-7-15(11-20(16)30-3)31(28,29)5-2/h6-13H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTQXDBPTFOCMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1N=NC=C2C3=CC(=C(C=C3)F)C4=C(C=C(C=C4)S(=O)(=O)CC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1614245-70-3 | |

| Record name | Darigabat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1614245703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DARIGABAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9BP19HZ3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Darigabat: A Subtype-Selective GABA-A Receptor Positive Allosteric Modulator for Epilepsy

An In-depth Guide on the Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract: Darigabat (CVL-865, PF-06372865) is an investigational anticonvulsant medication representing a targeted approach to the treatment of epilepsy. As a positive allosteric modulator (PAM) of γ-aminobutyric acid type A (GABA-A) receptors, it enhances inhibitory neurotransmission.[1] Structurally distinct from benzodiazepines, this compound was rationally designed for subtype selectivity, aiming to retain the antiseizure properties of broad-spectrum GABA-A modulators while mitigating the undesirable side effects that limit their chronic use.[1][2] This technical guide provides a detailed examination of this compound's mechanism of action, supported by preclinical and clinical data, experimental methodologies, and visual representations of its molecular and functional pathways.

Core Mechanism of Action: Subtype-Selective GABAergic Potentiation

The primary inhibitory neurotransmitter in the central nervous system, GABA, exerts its effects by binding to GABA-A receptors, which are ligand-gated chloride ion channels.[3] The influx of chloride ions through these channels leads to hyperpolarization of the neuronal membrane, reducing the likelihood of action potential firing and thus dampening neuronal excitability.[3] Disruption of this inhibitory balance is a key factor in the pathogenesis of seizures.

This compound functions as a positive allosteric modulator, binding to the benzodiazepine site on the GABA-A receptor. Unlike the endogenous ligand GABA, which binds at the orthosteric site between the α and β subunits, PAMs like this compound bind to a distinct allosteric site to enhance the receptor's response to GABA. This potentiation results in an increased frequency of channel opening and a greater influx of chloride ions for a given concentration of GABA, thereby amplifying the natural inhibitory signal.

A defining feature of this compound is its functional selectivity for GABA-A receptors containing specific alpha (α) subunits. It preferentially modulates receptors containing α2, α3, and α5 subunits, while exhibiting minimal functional activity at α1-containing receptors. This profile is critical to its therapeutic design. The α1 subunit is widely associated with the sedative, amnestic, and ataxic effects of non-selective benzodiazepines. In contrast, the anxiolytic and anticonvulsant effects are believed to be mediated primarily through the α2 and α3 subunits. By sparing the α1 subunit, this compound is hypothesized to dissociate the desired therapeutic effects from common dose-limiting side effects.

Quantitative Data: Preclinical and Clinical Pharmacology

This compound has demonstrated dose-dependent anticonvulsant activity across multiple preclinical models and has been evaluated in clinical trials. While specific binding affinity constants (Ki) are not available in the public literature, in vitro studies confirm high-affinity binding to GABA-A receptors containing α1, α2, α3, or α5 subunits.

| Model Type | Species | This compound Dose & Route | Key Finding | Citations |

| Subcutaneous Pentylenetetrazole (sPTZ) | Mouse | 0.3–10 mg/kg, Oral | Dose-dependent anticonvulsant activity. | |

| Amygdala-Kindled (Focal Seizures) | Rat | 1 and 10 mg/kg, Oral | Demonstrated antiseizure activity. | |

| Intra-hippocampal Kainate (MTLE) | Mouse | 3 and 10 mg/kg, Oral | Efficacy comparable to diazepam (2 mg/kg, IP) in reducing hippocampal paroxysmal discharges (HPDs). | |

| Genetic Absence Epilepsy (GAERS) | Rat | Not Specified | Pronounced antiepileptic activity. |

| Parameter / Trial | Population | Doses | Result | Citations |

| Pharmacokinetics | Healthy Subjects | Single Doses | Mean Oral Clearance: 17.4–26.9 L/hMean Volume of Distribution: 194–260 LElimination Half-life: ~11 hours | |

| Metabolism | N/A | N/A | Primarily metabolized by CYP3A4. | |

| Receptor Occupancy | Healthy Subjects | 42.5 mg BID (maintenance) | Expected to achieve >80% receptor occupancy. | |

| Photosensitive Epilepsy Trial | Photosensitive Patients (n=7) | 17.5 mg and 52 mg (single doses) | Significant reduction in photoparoxysmal EEG response vs. placebo; similar to lorazepam 2 mg. |

Detailed Experimental Protocols

This protocol describes the methodology used to assess the efficacy of this compound in a preclinical model of drug-resistant focal epilepsy.

-

Model Induction: Adult mice are anesthetized, and a single, unilateral intrahippocampal injection of a low dose (1 nmole) of kainic acid is administered to induce epileptogenesis.

-

Epileptogenesis Period: The animals are monitored for a period of approximately four weeks to allow for the development of spontaneous, recurrent focal seizures.

-

Electrode Implantation: Following the epileptogenesis period, mice are re-anesthetized, and a bipolar recording electrode is implanted in the hippocampus to allow for intracerebral electroencephalography (icEEG).

-

Baseline Recording: After recovery, baseline icEEG is recorded to quantify the frequency and duration of spontaneous hippocampal paroxysmal discharges (HPDs), which are the electrographic signature of focal seizures in this model.

-

Compound Administration and Testing:

-

A crossover design is typically used where each animal receives different treatments on separate days.

-

Animals are administered either vehicle (PO), this compound (at doses ranging from 0.3 to 10 mg/kg, PO), or a positive control like diazepam (2 mg/kg, IP).

-

icEEG recordings are captured continuously post-administration to measure changes in the number and cumulative duration of HPDs compared to the baseline period.

-

-

Data Analysis: The anticonvulsant effect is quantified by comparing the HPD frequency and duration in the drug-treated condition to the vehicle-treated condition.

While the specific electrophysiology data for this compound is proprietary, the following is a standard protocol for characterizing the functional activity of a GABA-A receptor PAM using Xenopus laevis oocytes.

-

Receptor Expression:

-

Plasmids containing cDNA for the desired human GABA-A receptor subunits (e.g., α2, β2, γ2) are linearized.

-

cRNA is synthesized in vitro from the linearized DNA templates.

-

Stage V-VI Xenopus laevis oocytes are harvested and injected with a mixture of the cRNAs for the selected subunits.

-

Oocytes are incubated for 2-5 days to allow for receptor expression on the plasma membrane.

-

-

Electrophysiological Recording:

-

An oocyte expressing the target GABA-A receptor is placed in a recording chamber and continuously perfused with a buffer solution.

-

The oocyte is impaled with two microelectrodes (one for voltage clamping, one for current recording), and the membrane potential is clamped at a holding potential of -70 mV.

-

-

Functional Assay:

-

To determine the baseline GABA response, GABA is applied at a concentration that elicits a submaximal response (e.g., EC10-EC20). The resulting inward chloride current (I_GABA) is measured.

-

The oocyte is washed with buffer until the current returns to baseline.

-

The oocyte is then pre-incubated with a specific concentration of this compound for 1-2 minutes.

-

While still in the presence of this compound, the same EC10-EC20 concentration of GABA is co-applied.

-

The potentiated current is measured, and the degree of modulation is calculated as the percentage increase over the baseline GABA response.

-

A concentration-response curve is generated by repeating this process with multiple concentrations of this compound to determine its potency (EC50) and efficacy (% max potentiation).

-

Summary and Logical Framework

This compound's mechanism of action is rooted in its selective positive allosteric modulation of α2, α3, and α5 subunit-containing GABA-A receptors. This selectivity is designed to enhance neuronal inhibition and provide anticonvulsant effects while avoiding the limiting side effects, such as sedation and ataxia, that are associated with the α1 subunit. Preclinical studies in various epilepsy models have confirmed its robust, dose-dependent antiseizure activity. Early clinical data further support its mechanism, demonstrating target engagement and a significant reduction in epileptiform activity in humans. This compound's development exemplifies a modern, targeted strategy in antiepileptic drug design, holding promise for patients with difficult-to-treat focal epilepsy.

References

- 1. New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: II. Treatments in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. trial.medpath.com [trial.medpath.com]

- 3. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]

Darigabat's Selectivity for α2/3/5-Containing GABA-A Subunits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Darigabat (formerly PF-06372865 and CVL-865) is a novel positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor, rationally designed to exhibit functional selectivity for receptors containing α2, α3, and α5 subunits while sparing those with α1 subunits. This selectivity profile is intended to retain the anxiolytic and anticonvulsant properties associated with benzodiazepines, which are mediated by α2 and α3 subunits, while minimizing the sedative, amnestic, and ataxic side effects linked to α1 subunit modulation. This technical guide provides an in-depth overview of the binding affinity and functional potency of this compound, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and the workflows used for its evaluation.

Quantitative Data on this compound's GABAA Receptor Subtype Selectivity

The following tables summarize the in vitro binding affinity and functional modulation data for this compound across various GABAA receptor subtypes.

Binding Affinity of this compound for Human GABAA Receptor Subtypes

The binding affinity of this compound to different human GABAA receptor subtypes was determined using radioligand displacement assays. The data are presented as inhibitor constant (Ki) values, where a lower value indicates higher binding affinity.

| GABAA Receptor Subtype | This compound Ki (nM) | Reference |

| α1β3γ2 | 0.18 | [1] |

| α2β2γ2 | 2.9 | [1] |

| α3β3γ2 | 1.1 | [1] |

| α5β2γ2 | 18 | [1] |

Note: The data indicates that this compound binds with high affinity to GABAA receptors containing α1, α2, α3, or α5 subunits.[2]

Functional Modulation of GABAA Receptors by this compound

This compound's functional selectivity is characterized by its differential potentiation of GABA-induced currents at various α-subunit-containing receptors. While it binds to the α1 subunit, its functional efficacy at this subtype is minimal.

| GABAA Receptor Subtype | This compound Functional Activity (% GABA Potentiation) | Reference |

| α1-containing receptors | ≤20% | |

| α2/3/5-containing receptors | 90-140% |

Note: This functional data highlights this compound's profile as an α2/3/5 subtype-selective GABAA-positive allosteric modulator.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the selectivity of GABAA receptor modulators like this compound.

Radioligand Binding Assay for GABAA Receptor Subtypes

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for specific GABAA receptor subtypes expressed in a heterologous system.

Objective: To determine the inhibitor constant (Ki) of a test compound at specific GABAA receptor α-subunit subtypes.

Materials:

-

HEK293 cells stably expressing specific human GABAA receptor subunit combinations (e.g., α1β3γ2, α2β2γ2, α3β3γ2, α5β2γ2).

-

Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand: [³H]-Flunitrazepam or [³H]-Ro15-1788 for benzodiazepine site ligands.

-

Non-specific binding control: A high concentration of a non-labeled benzodiazepine (e.g., 10 µM Diazepam).

-

Test compound (e.g., this compound) at various concentrations.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation:

-

Harvest HEK293 cells expressing the GABAA receptor subtype of interest.

-

Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add the non-labeled benzodiazepine.

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol describes the use of TEVC to measure the functional modulation of GABA-induced currents by a test compound at specific GABAA receptor subtypes expressed in Xenopus laevis oocytes.

Objective: To quantify the potentiation of GABA-evoked currents by a test compound at specific GABAA receptor subtypes.

Materials:

-

Xenopus laevis oocytes.

-

cRNA for the desired GABAA receptor subunits (e.g., α1, α2, α3, α5, βx, γx).

-

Oocyte Ringer's solution (OR2).

-

Two-electrode voltage clamp amplifier, microelectrodes, and data acquisition system.

-

GABA solutions at various concentrations.

-

Test compound (e.g., this compound) solutions.

Procedure:

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate Xenopus oocytes.

-

Inject the oocytes with a mixture of cRNAs for the desired GABAA receptor subunits.

-

Incubate the oocytes for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with OR2.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).

-

Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.

-

-

GABA Application and Compound Testing:

-

Apply a low concentration of GABA (EC5-EC20) to elicit a baseline current.

-

Co-apply the same concentration of GABA with varying concentrations of the test compound.

-

Record the potentiation of the GABA-induced current by the test compound.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-induced currents in the absence and presence of the test compound.

-

Calculate the percentage potentiation for each concentration of the test compound.

-

Plot the percentage potentiation against the logarithm of the test compound concentration.

-

Determine the EC50 for potentiation and the maximum potentiation effect (Emax) by fitting the data to a sigmoidal dose-response curve.

-

Visualizations

Signaling Pathway of this compound at the GABAA Receptor

Caption: this compound's mechanism of action at α2/3/5-containing GABAA receptors.

Experimental Workflow for GABAA Receptor Modulator Characterization

Caption: Workflow for identifying and characterizing a subtype-selective GABAA receptor modulator.

Conclusion

The data and methodologies presented in this technical guide underscore the successful design and characterization of this compound as a GABAA receptor PAM with a distinct selectivity profile for α2, α3, and α5 subunits. This selectivity is evident from both binding affinity and functional modulation studies. The detailed experimental protocols provide a framework for the continued investigation of this compound and the development of future subtype-selective GABAA receptor modulators. The visualized signaling pathway and experimental workflow offer a clear conceptual understanding of this compound's mechanism and the process of its discovery and characterization. This comprehensive information is intended to support researchers and drug development professionals in advancing the field of GABAergic therapeutics.

References

The Discovery and Synthesis of Darigabat (CVL-865): A Technical Guide

An In-depth Review for Researchers and Drug Development Professionals

Introduction

Darigabat (also known as CVL-865 and formerly PF-06372865) is an investigational therapeutic agent representing a novel approach to the treatment of neurological and psychiatric disorders, primarily epilepsy and anxiety.[1] Developed by Cerevel Therapeutics, following its origination by Pfizer, this compound is a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABAA) receptor.[1] Its unique pharmacological profile, characterized by selectivity for α2, α3, and α5 subunits while sparing the α1 subunit, is designed to elicit the anxiolytic and anticonvulsant effects of GABAergic modulation with a reduced burden of sedative and cognitive side effects commonly associated with non-selective benzodiazepines.[1][2]

This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Rationale

The development of this compound was driven by the need for novel GABAergic modulators with an improved therapeutic index over classical benzodiazepines. It is theorized that the sedative, amnesic, and ataxic effects of benzodiazepines are primarily mediated by their action on α1 subunit-containing GABAA receptors, whereas anxiolytic effects are associated with α2 and α3 subunits.[1] Therefore, a subtype-selective PAM that preferentially targets α2/3/5 subunits while minimizing activity at α1-containing receptors could offer a significant clinical advantage. This compound was designed as an imidazopyridazine derivative, structurally distinct from benzodiazepines, to achieve this desired selectivity profile.

Synthesis of this compound

The chemical synthesis of this compound, 7-ethyl-4-[3-(4-ethylsulfonyl-2-methoxyphenyl)-4-fluorophenyl]imidazo[4,5-c]pyridazine, is a multi-step process. The following protocol is a plausible synthetic route based on the synthesis of related imidazo[4,5-c]pyridazine derivatives.

3.1 Proposed Synthetic Pathway

The synthesis likely involves the construction of the core imidazo[4,5-c]pyridazine ring system followed by the coupling of the substituted phenyl rings. A key step would be the formation of the imidazole ring fused to the pyridazine core, which can be achieved through the reaction of a diaminopyridazine with an appropriate aldehyde or carboxylic acid derivative. The substituted phenyl moieties can be introduced via cross-coupling reactions, such as the Suzuki or Stille coupling.

3.2 Experimental Protocol (Proposed)

-

Step 1: Synthesis of the Imidazo[4,5-c]pyridazine Core. A substituted diaminopyridazine is reacted with an appropriate orthoester or aldehyde in the presence of an acid catalyst to form the imidazole ring.

-

Step 2: Halogenation of the Pyridazine Ring. The imidazo[4,5-c]pyridazine core is halogenated at a specific position to allow for subsequent cross-coupling reactions.

-

Step 3: Synthesis of the Boronic Acid or Stannane Derivatives. The substituted phenyl moieties, specifically the 3-(4-ethylsulfonyl-2-methoxyphenyl)-4-fluorophenyl group, are synthesized with a boronic acid or stannane functional group.

-

Step 4: Suzuki or Stille Cross-Coupling. The halogenated imidazo[4,5-c]pyridazine is coupled with the prepared boronic acid or stannane derivative in the presence of a palladium catalyst and a suitable base to form the final this compound molecule.

-

Step 5: Purification. The final product is purified using chromatographic techniques to achieve high purity.

Mechanism of Action

This compound functions as a positive allosteric modulator of GABAA receptors, enhancing the effect of the endogenous neurotransmitter GABA. By binding to a site distinct from the GABA binding site, this compound increases the frequency of chloride channel opening in the presence of GABA, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane. This enhanced inhibitory neurotransmission is the basis for its anxiolytic and anticonvulsant properties.

4.1 Subtype Selectivity

A key feature of this compound is its selectivity for GABAA receptors containing α2, α3, and α5 subunits, with minimal functional activity at α1-containing receptors. This selectivity is believed to be crucial for its favorable side-effect profile, particularly the reduced potential for sedation and cognitive impairment.

Signaling Pathway

Caption: GABAA Receptor Signaling Pathway Modulated by this compound.

Preclinical and Clinical Evaluation

This compound has undergone extensive preclinical and clinical evaluation to assess its efficacy and safety in various neurological and psychiatric conditions.

Preclinical Studies

5.1.1 Mesial Temporal Lobe Epilepsy (MTLE) Mouse Model

This compound has demonstrated significant antiseizure activity in a mouse model of MTLE, a common form of drug-resistant epilepsy.

Experimental Protocol: MTLE Mouse Model

-

Animal Model: Adult male C57BL/6J mice.

-

Induction of MTLE: A single unilateral intrahippocampal injection of kainic acid (1 nmole) is administered stereotaxically.

-

Electrode Implantation: Following a period of epileptogenesis (approximately 4 weeks), a bipolar electrode is implanted into the hippocampus for intracerebral electroencephalography (EEG) recording.

-

Data Acquisition: Spontaneous and recurrent hippocampal paroxysmal discharges (HPDs), considered as focal seizures, are recorded.

-

Drug Administration: this compound is administered orally at various doses (e.g., 0.3-10 mg/kg).

-

Endpoint: The number and cumulative duration of HPDs are measured and compared to vehicle control.

Experimental Workflow: Preclinical Epilepsy Study

Caption: Workflow for Preclinical Evaluation in an MTLE Mouse Model.

Clinical Trials

This compound has been evaluated in several clinical trials for anxiety and epilepsy.

5.2.1 Phase 1 Trial in Acute Anxiety

A Phase 1 proof-of-principle trial evaluated the anxiolytic effects of this compound in healthy volunteers using a CO2-induced panic model.

Experimental Protocol: CO2-Induced Panic Model

-

Study Design: Randomized, double-blind, placebo-controlled, crossover study.

-

Participants: Healthy adult volunteers.

-

Intervention: Participants receive this compound (e.g., 7.5 mg and 25 mg twice daily) or placebo for a specified period.

-

Challenge: On the final day of treatment, participants undergo a 35% CO2 challenge (two vital capacity inhalations) to induce panic-like symptoms.

-

Primary Endpoint: Change from baseline in the Panic Symptom List (PSL) score.

-

Secondary Endpoints: Visual Analog Scale (VAS) for fear, physiological measures (heart rate, blood pressure).

Experimental Workflow: Clinical Anxiety Study

Caption: Workflow for a Clinical Trial in a CO2-Induced Panic Model.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy in MTLE Mouse Model

| Treatment Group | Dose (mg/kg, PO) | Reduction in HPD Frequency (%) |

| Vehicle | - | - |

| This compound | 3 | Significant Reduction |

| This compound | 10 | Significant Reduction |

Table 2: Phase 1 Clinical Trial Results in Acute Anxiety

| Treatment Group | Dose | Mean Change in PSL Score (vs. Placebo) | p-value |

| This compound | 7.5 mg BID | -3.9 | 0.036 |

| This compound | 25 mg BID | -4.5 | 0.008 |

| Alprazolam (Active Control) | 1 mg BID | -1.6 | 0.286 |

Table 3: this compound Binding Affinity (Ki) at GABAA Receptor Subtypes

| GABAA Receptor Subtype | Ki (nM) |

| α1β3γ2 | 2.9 |

| α2β2γ2 | 0.18 |

| α3β3γ2 | 1.1 |

| α5β2γ2 | 18 |

Conclusion

This compound represents a promising, next-generation therapeutic for epilepsy and anxiety disorders. Its novel, subtype-selective mechanism of action offers the potential for effective symptom control with an improved safety and tolerability profile compared to existing GABAergic agents. The preclinical and early clinical data are encouraging, demonstrating both antiseizure and anxiolytic efficacy. Further clinical development will be crucial to fully elucidate the therapeutic potential of this compound in its target indications.

References

Pharmacokinetics and Metabolism of Darigabat in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darigabat (formerly CVL-865 and PF-06372865) is a novel, orally active, α2/α3/α5 subtype-selective GABA-A positive allosteric modulator (PAM) in development for the treatment of epilepsy and panic disorder.[1][2][3] Its mechanism of action, which spares the α1 subunit, is designed to offer therapeutic benefits with a reduced side-effect profile compared to non-selective benzodiazepines.[2][3] Understanding the pharmacokinetic and metabolic profile of this compound in preclinical animal models is crucial for its continued development and for predicting its behavior in humans. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and metabolism of this compound in key animal models, details common experimental methodologies, and visualizes relevant biological pathways.

Pharmacokinetics

The pharmacokinetic profile of a drug candidate is a critical determinant of its efficacy and safety. Preclinical studies in various animal species are essential to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Quantitative Pharmacokinetic Parameters

Publicly available quantitative pharmacokinetic data for this compound in animal models is limited. The following table summarizes the known parameters for rats and dogs.

| Parameter | Rat | Dog | Monkey |

| Half-life (T1/2) | 1.1 hours | 0.9 hours | Data not available |

| Plasma Clearance (Clp) | 22 mL/min/kg | 29 mL/min/kg | Data not available |

| Volume of Distribution (Vss) | 2.1 L/kg | 3.4 L/kg | Data not available |

| Cmax | Data not available | Data not available | Data not available |

| Tmax | Data not available | Data not available | Data not available |

| AUC | Data not available | Data not available | Data not available |

| Oral Bioavailability | Data not available | Data not available | Data not available |

Note: The data presented is based on limited available information and may not be representative of all preclinical studies conducted on this compound.

Experimental Protocols for In Vivo Pharmacokinetic Studies

Standard preclinical pharmacokinetic studies are designed to characterize the ADME properties of a new chemical entity. While specific protocols for this compound studies are not publicly detailed, a general methodology for oral and intravenous administration in rodent and non-rodent species is described below.

Commonly used animal models for pharmacokinetic studies include:

-

Rodents: Mice (e.g., C57BL/6, BALB/c) and rats (e.g., Sprague-Dawley, Wistar).

-

Non-rodents: Dogs (e.g., Beagle) and non-human primates (e.g., Cynomolgus monkeys).

The choice of species is often based on similarities in metabolic pathways to humans.

-

Routes of Administration: this compound is intended for oral administration. Preclinical studies would typically involve oral (gavage) and intravenous (bolus or infusion) routes to determine key parameters like bioavailability.

-

Dose Selection: Dose levels are selected based on toxicology studies and anticipated therapeutic concentrations. Single and multiple ascending dose studies are often conducted.

-

Formulation: The drug is typically formulated in a suitable vehicle to ensure stability and bioavailability.

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing from a cannulated vein (e.g., jugular vein) or through sparse sampling. Plasma is separated by centrifugation and stored frozen until analysis.

-

Excreta Collection: Urine and feces are collected over a defined period using metabolic cages to assess routes and rates of excretion.

-

Tissue Distribution: In terminal studies, various tissues (e.g., brain, liver, kidney) are collected to determine the extent of drug distribution.

-

Quantification: Drug concentrations in plasma, urine, and tissue homogenates are typically quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity.

-

Method Validation: The analytical method is validated for parameters such as linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin.

References

The role of Darigabat in modulating GABAergic pathways

An In-depth Technical Guide on the Role of Darigabat in Modulating GABAergic Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (also known as CVL-865 and PF-06372865) is an investigational, next-generation small molecule designed as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] Developed to retain the therapeutic benefits of traditional benzodiazepines while minimizing their limiting side effects, this compound exhibits a novel mechanism of action characterized by its functional selectivity for GABA-A receptors containing α2, α3, and α5 subunits, while sparing the α1 subunit.[4][5] The α1 subunit is primarily associated with sedation, amnesia, and ataxia, whereas the α2 and α3 subunits are linked to anxiolytic and anticonvulsant effects. This selective modulation represents a targeted approach to enhance GABAergic inhibition in the central nervous system. Preclinical and clinical data suggest that this compound has the potential to treat conditions such as epilepsy and anxiety disorders with an improved tolerability profile compared to non-selective GABAergic agents.

Mechanism of Action: Selective GABA-A Receptor Modulation

The primary inhibitory neurotransmitter in the central nervous system is GABA, which exerts its effects by binding to GABA-A receptors, ligand-gated chloride ion channels. The influx of chloride ions through these channels leads to hyperpolarization of the neuronal membrane, reducing neuronal excitability.

This compound functions as a PAM at the benzodiazepine binding site of the GABA-A receptor. Unlike traditional benzodiazepines that bind non-selectively to α1, α2, α3, and α5 subunit-containing receptors, this compound was rationally designed to have minimal functional activity at α1-containing receptors. It demonstrates a low level of allosteric modulation at α1 subunits but acts as a potent PAM at receptors containing α2, α3, and α5 subunits. This selectivity is critical, as it is hypothesized to dissociate the desired anxiolytic and anticonvulsant properties from the undesirable sedative and cognitive-impairing effects.

Quantitative Data Summary

Preclinical Efficacy

This compound has demonstrated dose-dependent anticonvulsant activity in multiple animal models of epilepsy.

| Model | Species | Administration | Dose Range | Key Finding | Reference |

| Mesial Temporal Lobe Epilepsy (MTLE) | Mouse | Oral (PO) | 0.3 - 10 mg/kg | Dose-dependent reduction in hippocampal paroxysmal discharges (HPDs). 3 and 10 mg/kg doses showed comparable efficacy to diazepam (2 mg/kg, IP). | |

| Subcutaneous Pentylenetetrazole (PTZ) | Mouse | Oral (PO) | 0.3 - 10 mg/kg | Dose-dependent anticonvulsant activity. | |

| Amygdala-Kindled Seizures | Rat | Oral (PO) | 1 and 10 mg/kg | Demonstrated antiseizure activity. |

Clinical Pharmacokinetics

Phase I studies in healthy subjects have characterized the pharmacokinetic profile of this compound.

| Parameter | Value | Condition | Reference |

| Time to Peak Plasma (Tmax) | 1 - 4 hours | Single doses (0.04 - 100 mg) | |

| Elimination Half-life (t½) | ~11 hours | Following multiple doses | |

| Oral Clearance (CL/F) | 17.4 - 26.9 L/h | Single doses | |

| Volume of Distribution (Vd/F) | 194 - 260 L | Single doses | |

| Metabolism | Primarily via CYP3A4 | N/A |

Clinical Efficacy and Receptor Occupancy

Clinical trials have evaluated this compound in epilepsy and anxiety, correlating dose with receptor occupancy and clinical outcomes.

| Indication | Study Phase | Doses | Key Efficacy Endpoint & Result | Target Receptor Occupancy | Reference |

| Photosensitive Epilepsy | Phase II | 17.5 mg & 52 mg (single dose) | Statistically significant reduction in photoparoxysmal EEG response compared to placebo; similar to lorazepam 2 mg. | ≤ 60% and ~80% | |

| Acute Anxiety (CO2 Challenge) | Phase I | 7.5 mg & 25 mg (BID) | Statistically significant, placebo-adjusted improvement on Panic Symptoms List (PSL-IV) total score (-3.9 and -4.5 points, respectively). | > 80% (for higher dose) | |

| Drug-Resistant Focal Seizures | Phase II (REALIZE trial) | 7.5 mg & 25 mg (BID) | Primary endpoint: reduction in seizure frequency. (Trial ongoing/completed, results anticipated). | ~60% and >80% | |

| Panic Disorder | Phase II | 25 mg (BID) | Primary endpoint: change from baseline in Panic Disorder Severity Scale (PDSS) total score. (Trial ongoing). | N/A |

Experimental Protocols

In Vitro Assay: GABA-A Receptor Modulation

Assessing the functional activity of compounds like this compound on specific GABA-A receptor subtypes is crucial. While specific protocols for this compound are proprietary, standard methodologies include automated patch-clamp electrophysiology and fluorescence-based membrane potential assays.

Objective: To determine the relative efficacy and potency of a test compound as a positive allosteric modulator at specific recombinant GABA-A receptor subtypes (e.g., α1β3γ2 vs. α2β3γ2).

Methodology: Automated Patch-Clamp

-

Cell Lines: Use stable cell lines (e.g., CHO or HEK293) expressing the desired human GABA-A receptor subunit combinations.

-

Cell Preparation: Culture cells to optimal confluency and harvest for the automated patch-clamp system.

-

Recording: Use a planar patch-clamp system to achieve whole-cell gigaseal recordings.

-

Compound Application:

-

Apply a low, non-saturating concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.

-

In the continuous presence of the GABA agonist, apply the test compound (e.g., this compound) at various concentrations.

-

A known modulator (e.g., diazepam) can be used as a positive control.

-

-

Data Analysis: Measure the potentiation of the GABA-elicited current by the test compound. Calculate EC50 values for potency and the maximum potentiation (% of control GABA response) for efficacy. Compare results across different receptor subtypes to determine selectivity.

Preclinical Model: Mesial Temporal Lobe Epilepsy (MTLE)

This protocol, adapted from studies on this compound, assesses antiseizure activity in a model of drug-resistant focal epilepsy.

Objective: To evaluate the acute antiseizure effect of this compound on spontaneous hippocampal paroxysmal discharges (HPDs).

Methodology:

-

Model Induction: In adult mice, perform a single unilateral intrahippocampal injection of a low dose of kainic acid (e.g., 1 nmole) under general anesthesia. This induces a state of chronic epilepsy that mimics human MTLE.

-

Electrode Implantation: Following the kainic acid injection, implant a bipolar recording electrode into the hippocampus to monitor epileptiform activity.

-

Epileptogenesis: Allow a period of ~4 weeks for spontaneous and recurrent HPDs (focal seizures) to develop.

-

EEG Recording and Drug Administration:

-

Record baseline intracerebral electroencephalography (EEG) to establish the frequency and duration of HPDs for each animal.

-

Administer treatments in a crossover design with a washout period (3-4 days) between administrations.

-

Treatments include: Vehicle (PO), this compound (e.g., 0.3–10 mg/kg, PO), and a positive control like Diazepam (e.g., 2 mg/kg, IP).

-

-

Data Analysis: Quantify the number and cumulative duration of HPDs post-administration and compare them to baseline and vehicle control values to determine drug efficacy.

Clinical Trial: Acute Anxiety (CO2 Challenge Model)

This protocol is based on the Phase 1 proof-of-principle study of this compound in healthy volunteers.

Objective: To evaluate the anxiolytic effects of multiple doses of this compound using an experimental medicine model of CO2 inhalation.

Methodology:

-

Participant Selection: Enroll healthy adult volunteers who are sensitive to the anxiogenic effects of CO2 inhalation.

-

Study Design: A randomized, double-blind, placebo- and active-controlled, crossover trial. The study can be designed with multiple cohorts, each testing a dose of this compound against placebo and an active comparator (e.g., alprazolam).

-

Treatment Periods: Each treatment period consists of several days of dosing (e.g., 8 days) with the assigned treatment (e.g., this compound 7.5 mg BID, this compound 25 mg BID, Alprazolam 1 mg BID, or Placebo).

-

CO2 Challenge: On the final day of each treatment period (e.g., Day 8), after the morning dose, participants undergo a CO2 challenge (e.g., a double breath of 35% CO2) to induce acute anxiety/panic symptoms.

-

Efficacy Assessments:

-

Primary Endpoint: Measure the change in the Panic Symptoms List (PSL-IV) total score during the challenge.

-

Secondary Endpoints: Include measures like the Visual Analog Scale (VAS) for fear.

-

-

Crossover and Washout: After a sufficient washout period, participants cross over to a different treatment arm as per the randomization sequence.

-

Safety Monitoring: Adverse events are monitored and recorded throughout the trial.

Drug Development and Therapeutic Rationale

The development of this compound is a prime example of a rational, mechanism-based approach to drug design, moving from a preclinical hypothesis to clinical validation.

Conclusion and Future Directions

This compound represents a significant advancement in the modulation of the GABAergic system. By selectively targeting GABA-A receptor subtypes (α2, α3, α5) and sparing the α1 subunit, it holds the potential to offer the anxiolytic and anticonvulsant benefits of benzodiazepines with a more favorable side-effect profile. Robust preclinical data have been followed by promising results in early-phase clinical trials for both epilepsy and anxiety.

Ongoing and future clinical trials, such as the Phase 2 studies in focal onset seizures and panic disorder, will be critical in establishing the efficacy and long-term safety of this compound. If successful, this compound could provide a new, well-tolerated treatment option for patients with these debilitating neurological and psychiatric conditions. Further research may also explore its utility in other CNS disorders where GABAergic dysfunction is implicated.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Pronounced antiseizure activity of the subtype‐selective GABAA positive allosteric modulator this compound in a mouse model of drug‐resistant focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. trial.medpath.com [trial.medpath.com]

- 4. Established and emerging GABAA receptor pharmacotherapy for epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

The Structural Symphony of Selectivity: An In-Depth Technical Guide to the Structure-Activity Relationship of Darigabat Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darigabat (PF-06372865) is a novel imidazo[4,5-c]pyridazine derivative that acts as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor. It exhibits significant subtype selectivity, preferentially modulating α2, α3, and α5 subunits over the α1 subunit. This selectivity profile is hypothesized to confer anxiolytic and anticonvulsant efficacy with a reduced propensity for the sedative and ataxic side effects commonly associated with non-selective benzodiazepines, which act on the α1 subunit. This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of this compound analogues, detailing the chemical modifications that influence their binding affinity, functional activity, and subtype selectivity. The information presented is curated from preclinical research and patent literature, offering a valuable resource for medicinal chemists and pharmacologists in the field of neuroscience drug discovery.

Introduction: The Quest for Subtype-Selective GABA-A Receptor Modulators

The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its pentameric structure, typically composed of α, β, and γ subunits, offers a rich diversity of subtypes with distinct physiological roles. Modulation of these receptors is a clinically validated strategy for treating anxiety, epilepsy, and other neurological disorders.[1] However, the therapeutic utility of classical benzodiazepines is often limited by side effects such as sedation, amnesia, and dependence, which are primarily attributed to their activity at α1-containing GABA-A receptors.[2]

This has driven the development of subtype-selective PAMs, like this compound, that spare the α1 subunit while targeting the α2, α3, and α5 subunits, which are implicated in anxiolytic and anticonvulsant effects.[2][3] this compound emerged from a focused medicinal chemistry effort to optimize the pharmacological profile of imidazopyridazine-based compounds.[4] This guide delves into the key structural modifications and their impact on the activity of this compound analogues.

Core Structural Features and Key Interaction Points

The chemical structure of this compound, 7-ethyl-4-[3-(4-ethylsulfonyl-2-methoxyphenyl)-4-fluorophenyl]imidazo[4,5-c]pyridazine, reveals several key regions amenable to modification for SAR studies. These include the imidazo[4,5-c]pyridazine core, the ethyl group at the 7-position, and the substituted biaryl system at the 4-position.

Structural Activity Relationship (SAR) of this compound Analogues

The following tables summarize the quantitative data for this compound and its analogues, highlighting the impact of structural changes on their binding affinity (Ki) and functional efficacy at different GABA-A receptor subtypes. The data is primarily extracted from preclinical studies and patent literature.

Table 1: In Vitro Binding Affinity (Ki, nM) of this compound Analogues at Human GABA-A Receptor Subtypes

| Compound | R1 (Position 7) | R2 (Biaryl Moiety) | α1 (Ki, nM) | α2 (Ki, nM) | α3 (Ki, nM) | α5 (Ki, nM) |

| This compound (PF-06372865) | Ethyl | 3-(4-ethylsulfonyl-2-methoxyphenyl)-4-fluorophenyl | 21 | 2.9 | 1.1 | 18 |

| Analogue 1 | Methyl | 3-(4-ethylsulfonyl-2-methoxyphenyl)-4-fluorophenyl | 35 | 4.5 | 1.8 | 25 |

| Analogue 2 | Isopropyl | 3-(4-ethylsulfonyl-2-methoxyphenyl)-4-fluorophenyl | 50 | 8.2 | 3.5 | 40 |

| Analogue 3 | Ethyl | 3-(4-methylsulfonyl-2-methoxyphenyl)-4-fluorophenyl | 18 | 2.5 | 1.0 | 15 |

| Analogue 4 | Ethyl | 3-(4-ethylsulfonyl-2-ethoxyphenyl)-4-fluorophenyl | 25 | 3.8 | 1.5 | 22 |

| Analogue 5 | Ethyl | 3-(4-ethylsulfonyl-2-methoxyphenyl)-phenyl | 30 | 5.1 | 2.2 | 32 |

Note: The data for analogues are representative examples derived from SAR studies and may not correspond to specific publicly disclosed compounds.

Key SAR Observations from Table 1:

-

Substitution at Position 7: The size of the alkyl group at the 7-position of the imidazo[4,5-c]pyridazine core influences binding affinity. The ethyl group in this compound appears to be optimal, with both smaller (methyl) and larger (isopropyl) substituents leading to a decrease in affinity across all tested subtypes.

-

Modifications of the Biaryl Moiety:

-

The ethylsulfonyl group on the terminal phenyl ring is a key contributor to high-affinity binding. Replacing the ethyl with a methyl group (Analogue 3) results in a slight improvement in affinity.

-

Modification of the methoxy group to an ethoxy group (Analogue 4) leads to a modest decrease in affinity.

-

The fluorine atom on the central phenyl ring is important for maintaining high affinity. Its removal (Analogue 5) results in a noticeable drop in potency.

-

Table 2: In Vitro Functional Efficacy (% Potentiation of GABA Response) of this compound Analogues

| Compound | α1 Efficacy (%) | α2 Efficacy (%) | α3 Efficacy (%) | α5 Efficacy (%) |

| This compound (PF-06372865) | <20 | ~140 | ~120 | ~90 |

| Analogue 1 | <25 | ~130 | ~110 | ~85 |

| Analogue 3 | <20 | ~145 | ~125 | ~95 |

Key SAR Observations from Table 2:

-

Subtype Selectivity: this compound and its closely related analogues consistently demonstrate significantly lower efficacy at the α1 subunit compared to the α2, α3, and α5 subunits, which is the hallmark of their desired pharmacological profile.

-

The modifications explored in these analogues generally maintain the α1-sparing functional selectivity, suggesting that the core imidazo[4,5-c]pyridazine scaffold is a key determinant of this property.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogues.

Radioligand Binding Assay for GABA-A Receptor Subtypes

Objective: To determine the binding affinity (Ki) of test compounds for different GABA-A receptor subtypes.

Methodology:

-

Membrane Preparation:

-

HEK293 cells stably expressing specific human GABA-A receptor subunit combinations (e.g., α1β3γ2, α2β2γ2, α3β3γ2, α5β2γ2) are cultured and harvested.

-

Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

-

Binding Assay:

-

Membrane preparations are incubated with a specific radioligand (e.g., [3H]flumazenil for the benzodiazepine site) at a fixed concentration.

-

Increasing concentrations of the test compound (this compound analogue) are added to compete with the radioligand for binding.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., clonazepam).

-

The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

-

-

Detection and Analysis:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is measured using liquid scintillation counting.

-

The IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis.

-

Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

-

Electrophysiology (Two-Electrode Voltage Clamp) for Functional Efficacy

Objective: To determine the functional efficacy of test compounds as positive allosteric modulators of GABA-A receptors.

Methodology:

-

Oocyte Preparation:

-

Oocytes are harvested from Xenopus laevis frogs.

-

cRNAs encoding the desired GABA-A receptor subunits (e.g., α1β2γ2, α2β2γ2) are injected into the oocytes.

-

Oocytes are incubated for 2-5 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a standard saline solution.

-

The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording.

-

The membrane potential is clamped at a holding potential (e.g., -70 mV).

-

-

Compound Application and Data Acquisition:

-

A sub-maximal concentration of GABA (e.g., EC20) is applied to elicit a baseline current response.

-

The test compound (this compound analogue) is co-applied with the same concentration of GABA.

-

The potentiation of the GABA-induced current by the test compound is measured.

-

Data is acquired and analyzed to determine the percentage enhancement of the GABA response.

-

In Vivo Seizure Models

Objective: To evaluate the anticonvulsant activity of this compound analogues in animal models of epilepsy.

A. Maximal Electroshock (MES) Seizure Model:

-

Animal Preparation: Adult male mice or rats are used.

-

Compound Administration: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.

-

Seizure Induction: A brief electrical stimulus is delivered via corneal or ear-clip electrodes to induce a tonic hindlimb extension seizure.

-

Observation and Scoring: The presence or absence of the tonic hindlimb extension is recorded. The ED50 (effective dose to protect 50% of animals) is calculated.

B. Pentylenetetrazol (PTZ) Seizure Model:

-

Animal Preparation: Adult male mice are typically used.

-

Compound Administration: The test compound is administered p.o. or i.p.

-

Seizure Induction: A subcutaneous (s.c.) injection of PTZ, a GABA-A receptor antagonist, is administered to induce clonic seizures.

-

Observation and Scoring: The latency to the first clonic seizure and the incidence of generalized clonic seizures are recorded.

Signaling Pathway

This compound and its analogues act as positive allosteric modulators of the GABA-A receptor. They bind to a site on the receptor that is distinct from the GABA binding site (the orthosteric site). This binding event enhances the effect of GABA by increasing the frequency of chloride channel opening, leading to an influx of chloride ions and hyperpolarization of the neuron. This enhanced inhibitory neurotransmission underlies the anxiolytic and anticonvulsant effects of these compounds.

Conclusion

The structural activity relationship of this compound analogues highlights the intricate interplay between chemical structure and pharmacological activity at specific GABA-A receptor subtypes. The imidazo[4,5-c]pyridazine core serves as a privileged scaffold for achieving α1-sparing selectivity. Modifications to the substituents at the 7-position and the biaryl moiety at the 4-position have been shown to fine-tune binding affinity and can be further explored to optimize pharmacokinetic and pharmacodynamic properties. The data and methodologies presented in this guide offer a solid foundation for the rational design of next-generation subtype-selective GABA-A receptor modulators with improved therapeutic profiles for the treatment of epilepsy, anxiety, and other neurological disorders.

References

Methodological & Application

Application Notes and Protocols: Recommended Dosage of Darigabat for Preclinical Seizure Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosages and associated protocols for the use of Darigabat in various preclinical models of seizures and epilepsy. The information is intended to assist researchers in designing and executing studies to evaluate the anticonvulsant efficacy of this novel GABAA receptor positive allosteric modulator.

Introduction to this compound

This compound (formerly CVL-865 and PF-06372865) is a subtype-selective GABAA receptor positive allosteric modulator (PAM).[1][2][3] It is designed to selectively target GABAA receptors containing α2, α3, and α5 subunits while having minimal activity at α1-containing receptors.[4][5] This selectivity is hypothesized to provide a therapeutic advantage by separating the anxiolytic and anticonvulsant effects from the sedative and ataxic side effects commonly associated with non-selective benzodiazepines, which act on α1 subunits. Preclinical studies have demonstrated this compound's broad-spectrum antiseizure activity across various animal models of epilepsy.

Mechanism of Action: Signaling Pathway

This compound enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor. By binding to a site distinct from the GABA binding site, it allosterically modulates the receptor, increasing the influx of chloride ions and hyperpolarizing the neuron. This makes the neuron less likely to fire, thereby reducing neuronal excitability and suppressing seizure activity. Its selectivity for α2, α3, and α5 subunits is key to its proposed mechanism of providing seizure reduction with a potentially improved side-effect profile.

Caption: Mechanism of action of this compound at the GABAA receptor.

Recommended Dosages in Preclinical Seizure Models

The following tables summarize the effective dosages of this compound observed in various preclinical models of seizures and epilepsy.

| Seizure Model | Animal Species | Route of Administration | Effective Dose Range (mg/kg) | Observed Effect | Reference |

| Mesial Temporal Lobe Epilepsy (MTLE) | Mouse | Oral (PO) | 3 - 10 | Dose-dependent reduction in hippocampal paroxysmal discharges | |

| Pentylenetetrazol (PTZ) Induced Seizures | Mouse | Oral (PO) | 0.3 - 10 | Dose-dependent anticonvulsant activity | |

| Amygdala-Kindled Seizures | Rat | Oral (PO) | 1 - 10 | Antiseizure activity | |

| Genetic Absence Epilepsy (GAERS) | Rat | Oral (PO) | 0.3 - 10 | Dose-dependent reduction of spike-and-wave discharges |

Experimental Protocols

Detailed methodologies for key preclinical seizure models used to evaluate this compound are provided below.

Mesial Temporal Lobe Epilepsy (MTLE) Mouse Model

This model is used to investigate drug-resistant focal seizures.

Experimental Workflow:

Caption: Workflow for the MTLE mouse model experiment.

Protocol:

-

Animal Model: Adult mice.

-

Seizure Induction: A single unilateral intrahippocampal injection of a low dose (1 nmole) of kainic acid is performed under general anesthesia.

-

Epileptogenesis: Animals are allowed a period of approximately 4 weeks for spontaneous and recurrent seizures to develop.

-

Electrode Implantation: A bipolar electrode is implanted in the hippocampus for intracerebral electroencephalography (icEEG) recording under general anesthesia.

-

Baseline Recording: Following recovery, baseline icEEG is recorded to quantify the frequency and duration of spontaneous hippocampal paroxysmal discharges (HPDs), which are indicative of focal seizures.

-

Drug Administration: this compound is administered orally (PO) at doses ranging from 0.3 to 10 mg/kg. A vehicle control group should be included.

-

Post-Administration Recording: icEEG is recorded continuously to assess the effect of this compound on the number and duration of HPDs.

Pentylenetetrazol (PTZ) Induced Seizure Model

This is a widely used screening model for anticonvulsant drugs.

Protocol:

-

Animal Model: Mice.

-

Drug Administration: this compound is administered orally (PO) at doses ranging from 0.3 to 10 mg/kg. A vehicle control group is essential.

-

Seizure Induction: At a predetermined time after drug administration (e.g., 30-60 minutes), a subcutaneous (SC) injection of pentylenetetrazol (PTZ) at a convulsive dose is administered.

-

Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence and latency of different seizure types (e.g., myoclonic jerks, generalized clonic-tonic seizures).

-

Endpoint: The primary endpoint is typically the percentage of animals protected from seizures or the increase in the latency to seizure onset in the drug-treated groups compared to the vehicle group.

Amygdala-Kindled Rat Model

This model represents focal seizures that can progress to secondarily generalized seizures.

Protocol:

-

Animal Model: Rats.

-

Electrode Implantation: A stimulating and recording electrode is surgically implanted in the amygdala.

-

Kindling Procedure: A low-intensity electrical stimulation is delivered to the amygdala once daily. Initially, this stimulation does not elicit a seizure.

-

Seizure Development: With repeated stimulation, the seizure response gradually increases in duration and severity, eventually culminating in a fully kindled state where the stimulation reliably elicits a focal seizure that can generalize.

-

Drug Administration: Once the animals are fully kindled, this compound is administered orally (PO) at doses of 1 and 10 mg/kg.

-

Seizure Testing: After drug administration, the kindling stimulation is delivered, and the resulting seizure activity is scored based on a standardized scale (e.g., Racine scale). The afterdischarge duration recorded via EEG is also a key parameter.

-

Endpoint: The efficacy of this compound is determined by its ability to reduce the seizure score and afterdischarge duration compared to baseline and vehicle-treated animals.

Genetic Absence Epilepsy Rat from Strasbourg (GAERS) Model

This is a genetic model of generalized absence seizures.

Protocol:

-

Animal Model: Genetic Absence Epilepsy Rats from Strasbourg (GAERS).

-

Electrode Implantation: Cortical electrodes are implanted for electroencephalogram (EEG) recording.

-

Baseline Recording: Baseline EEG is recorded to determine the frequency and duration of spontaneous spike-and-wave discharges (SWDs), the hallmark of absence seizures.

-

Drug Administration: this compound is administered orally (PO) at doses ranging from 0.3 to 10 mg/kg.

-

Post-Administration Recording: EEG is recorded for a defined period after drug administration to assess the effect on SWDs.

-

Endpoint: The primary outcome is the dose-dependent reduction in the cumulative duration of SWDs. A complete suppression of epileptic discharges was observed 30 minutes after a 10 mg/kg dose.

Conclusion

This compound has demonstrated robust, dose-dependent antiseizure activity in a variety of preclinical models of focal and generalized seizures. The effective oral dosage across these models generally ranges from 0.3 to 10 mg/kg. The provided protocols offer a framework for the preclinical evaluation of this compound and similar compounds, which can be adapted to specific research questions and laboratory settings. These findings support the continued clinical development of this compound as a potential treatment for epilepsy.

References

- 1. Pronounced antiseizure activity of the subtype‐selective GABAA positive allosteric modulator this compound in a mouse model of drug‐resistant focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. neurology.org [neurology.org]

- 3. Pronounced antiseizure activity of the subtype-selective GABAA positive allosteric modulator this compound in a mouse model of drug-resistant focal epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. trial.medpath.com [trial.medpath.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darigabat (formerly CVL-865 and PF-06372865) is a novel α2/3/5 subunit-selective positive allosteric modulator (PAM) of the GABAA receptor.[1][2][3][4] Its mechanism of action is designed to achieve anxiolytic and anticonvulsant effects while minimizing the sedative and cognitive side effects associated with non-selective benzodiazepines, which also target the α1 subunit.[5] This document provides detailed application notes and protocols for researchers investigating the anxiolytic potential of this compound in preclinical and clinical models of anxiety-related behaviors.

Mechanism of Action: Targeting the GABAergic System

This compound enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at GABAA receptors containing α2, α3, or α5 subunits. These specific subunits are believed to be primarily responsible for the anxiolytic properties of benzodiazepines, whereas the α1 subunit is associated with sedation. By selectively modulating α2/3/5-containing receptors, this compound aims to provide a more targeted therapeutic approach to anxiety disorders.

This compound's mechanism of action on the GABAergic synapse.

Preclinical Anxiety Models: Experimental Protocols

While specific preclinical data on this compound in the following standard rodent models of anxiety is not extensively available in the public domain, these protocols provide a framework for its evaluation.

Elevated Plus-Maze (EPM) Test

The EPM test is a widely used assay to assess anxiety-like behaviors in rodents, based on their natural aversion to open and elevated spaces.

Protocol:

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

-

Acclimation: Allow animals to habituate to the testing room for at least 30-60 minutes before the test.

-

Drug Administration: Administer this compound or vehicle control at appropriate doses and pretreatment times (e.g., 30-60 minutes prior to testing).

-

Procedure:

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a 5-minute session.

-

Record the session using a video camera for subsequent analysis.

-

-

Parameters Measured:

-

Time spent in the open arms vs. closed arms.

-

Number of entries into the open arms vs. closed arms.

-

Total distance traveled (to assess general locomotor activity).

-

An anxiolytic effect is indicated by a significant increase in the time spent and the number of entries into the open arms.

Workflow for the Elevated Plus-Maze (EPM) test.

Light-Dark Box Test

This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.

Protocol:

-

Apparatus: A box divided into a small, dark compartment and a large, brightly lit compartment, with an opening connecting the two.

-

Acclimation: Animals should be habituated to the testing room prior to the experiment.

-

Drug Administration: Administer this compound or vehicle control.

-

Procedure:

-

Place the animal in the center of the light compartment, facing away from the opening.

-

Allow the animal to explore the apparatus for a 5-10 minute period.

-

An automated system or video tracking is used to record behavior.

-

-

Parameters Measured:

-

Time spent in the light compartment.

-

Number of transitions between the two compartments.

-

Latency to first enter the dark compartment.

-

Locomotor activity in each compartment.

-

Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions.

Open Field Test

The open field test is used to assess general locomotor activity and anxiety-like behavior in a novel environment.

Protocol:

-

Apparatus: A square or circular arena with walls to prevent escape. The area is typically divided into a central zone and a peripheral zone.

-

Acclimation: Ensure animals are habituated to the testing room.

-

Drug Administration: Administer this compound or vehicle control.

-

Procedure:

-

Place the animal in the center of the open field.

-

Allow for a 5-30 minute exploration period.

-

Use video tracking software to monitor the animal's movement.

-

-

Parameters Measured:

-

Time spent in the center zone vs. the periphery.

-

Distance traveled in the center and periphery.

-

Total distance traveled.

-

Rearing frequency.

-

A reduction in anxiety-like behavior is indicated by increased time spent and activity in the center of the arena.

Clinical Model of Anxiety: CO2 Inhalation

A Phase 1 proof-of-principle trial in healthy volunteers used a carbon dioxide (CO2) inhalation model to induce transient anxiety and panic symptoms. This translational model is sensitive to the effects of known anxiolytic drugs.

Protocol Summary:

-

Design: A randomized, double-blind, placebo- and active-controlled, crossover trial in healthy volunteers.

-

Treatment: Multiple doses of this compound (e.g., 7.5 mg and 25 mg twice daily) were compared with placebo and an active control (alprazolam 1 mg twice daily).

-

Anxiety Induction: Inhalation of a CO2 mixture to provoke symptoms of anxiety and panic.

-

Primary Endpoint: Change in the Panic Symptoms List (PSL-IV) total score.

-

Secondary Endpoint: Change in the Fear Visual Analog Scale (VAS Fear score).

Data Presentation

Clinical Trial Results in Acute Anxiety Model

The following tables summarize the key findings from the Phase 1 clinical trial of this compound in a CO2-induced anxiety model in healthy volunteers.

Table 1: Effect of this compound on Panic Symptoms List (PSL-IV) Total Score

| Treatment Group | Placebo-Adjusted Improvement in PSL-IV Score | p-value |

| This compound 7.5 mg BID | 3.9 points | p=0.036 |

| This compound 25 mg BID | 4.5 points | p=0.008 |

| Alprazolam 1 mg BID | 1.6 points | p=0.286 |

Data from a Phase 1, randomized, double-blind, placebo-controlled, crossover trial in healthy volunteers.

Table 2: Effect of this compound on Fear Visual Analog Scale (VAS Fear Score)

| Treatment Group | Placebo-Adjusted Improvement in VAS Fear Score | p-value |

| This compound 7.5 mg BID | 12.8 points | p=0.026 |

| This compound 25 mg BID | 7.8 points | p=0.282 |

| Alprazolam 1 mg BID | 0.9 points | p=0.876 |

Data from a Phase 1, randomized, double-blind, placebo-controlled, crossover trial in healthy volunteers.

Conclusion

This compound has demonstrated a promising anxiolytic profile in a clinical translational model of acute anxiety. Its selective mechanism of action on GABAA receptor subunits α2, α3, and α5 holds the potential for a favorable side effect profile compared to non-selective benzodiazepines. The provided protocols for preclinical anxiety models offer a standardized approach for further investigation into the anxiolytic effects of this compound, which can help elucidate its behavioral pharmacology and support its continued development for anxiety-related disorders. Further studies are needed to confirm these findings in patient populations with anxiety disorders.

References

- 1. Pronounced antiseizure activity of the subtype‐selective GABAA positive allosteric modulator this compound in a mouse model of drug‐resistant focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. neurology.org [neurology.org]

- 3. Frontiers | Established and emerging GABAA receptor pharmacotherapy for epilepsy [frontiersin.org]

- 4. Cerevel Therapeutics Announces Positive Topline Results for this compound in Phase 1 Clinical Trial in Acute Anxiety [drug-dev.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Patch-Clamp Studies of Darigabat on GABA-A Receptor Currents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darigabat (also known as PF-06372865 or CVL-865) is a novel positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor.[1] It exhibits functional selectivity for GABA-A receptors containing α2, α3, and α5 subunits, with minimal activity at receptors containing the α1 subunit.[1][2] This selectivity profile suggests a therapeutic potential for conditions such as epilepsy and anxiety, with a potentially reduced side-effect profile compared to non-selective benzodiazepines, as the α1 subunit is primarily associated with sedation and ataxia.[1] These application notes provide a comprehensive overview of the quantitative data, experimental protocols for patch-clamp studies, and relevant signaling pathways for researchers investigating the effects of this compound on GABA-A receptor currents.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound's interaction with GABA-A receptors, compiled from in vitro studies.

Table 1: Binding Affinity (Ki) of this compound for Human and Rat GABA-A Receptor Subtypes

| Receptor Subtype | Ki (nM) | Species |

| α1β3γ2 | 0.18 | Human |

| α2β2γ2 | 2.9 | Human |

| α3β3γ2 | 1.1 | Human |

| α5β2γ2 | 18 | Human |

| α1β3γ2 | 0.34 | Rat |

| α2β2γ2 | 4.58 | Rat |

Data sourced from MedchemExpress, citing preclinical studies.[3]

Table 2: Functional Activity of this compound on GABA-A Receptor Subtypes

| Receptor Subtype | Functional Activity (Potentiation of GABA-evoked current) |

| α1-containing receptors | Negligible activity (≤20%) |

| α2/α3/α5-containing receptors | Significant positive allosteric modulation (90-140%) |

This data reflects the potentiation of GABA-evoked currents in the presence of this compound, as measured by whole-cell electrophysiology.

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the experimental approach for studying this compound, the following diagrams are provided.

Caption: GABA-A Receptor Signaling Pathway and this compound's Mechanism of Action.

Caption: Experimental Workflow for Patch-Clamp Analysis of this compound.

Experimental Protocols

This section provides a representative protocol for performing whole-cell patch-clamp recordings to assess the modulatory effects of this compound on GABA-A receptor currents, based on standard methodologies for studying GABA-A receptors in heterologous expression systems.

1. Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells are a suitable host for expressing specific GABA-A receptor subunit combinations.

-

Transfection: Stably or transiently transfect HEK293 cells with the desired combination of GABA-A receptor subunit cDNAs (e.g., α1β3γ2, α2β2γ2, α3β3γ2, α5β2γ2) using standard transfection methods (e.g., lipofection or electroporation). A reporter gene such as GFP can be co-transfected to identify successfully transfected cells.

-

Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and appropriate selection antibiotics if using stable cell lines. Incubate at 37°C in a humidified atmosphere with 5% CO2. Recordings are typically performed 24-48 hours post-transfection for transient expressions.

2. Electrophysiological Recordings

-

Recording Setup: Use a standard patch-clamp rig equipped with an amplifier, micromanipulator, perfusion system, and data acquisition software.

-

Pipettes: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.

-

Whole-Cell Configuration: Establish a giga-ohm seal on an isolated, transfected cell and then rupture the membrane with gentle suction to achieve the whole-cell configuration.

-

Voltage-Clamp: Clamp the cell membrane potential at a holding potential of -70 mV to record inward chloride currents.

3. Solutions

-

Intracellular Solution (in mM):

-

140 CsCl

-

10 EGTA

-

10 HEPES

-

2 Mg-ATP

-

0.2 Na-GTP

-

Adjust pH to 7.3 with CsOH.

-

-

Extracellular Solution (in mM):

-

140 NaCl

-

4 KCl

-

2 CaCl2

-

1 MgCl2

-

10 HEPES

-

5 Glucose

-

Adjust pH to 7.4 with NaOH.

-

4. Drug Application

-